molecular formula C10H16Cl2N2O3S B4179409 1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-4-(methylsulfonyl)piperazine

1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-4-(methylsulfonyl)piperazine

Cat. No. B4179409
M. Wt: 315.22 g/mol
InChI Key: KUVJLSUTSXDJDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-4-(methylsulfonyl)piperazine, also known as MK-0249, is a novel compound that has been developed as a potential therapeutic agent for the treatment of various diseases. This compound is a selective and potent inhibitor of the phosphodiesterase 4 (PDE4) enzyme, which is involved in the regulation of various cellular processes.

Mechanism of Action

1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-4-(methylsulfonyl)piperazine is a selective inhibitor of the PDE4 enzyme, which is involved in the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases the levels of cAMP in cells, which in turn activates various signaling pathways that are involved in the regulation of inflammation, tumor growth, and other cellular processes.
Biochemical and Physiological Effects:
In preclinical studies, 1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-4-(methylsulfonyl)piperazine has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). It has also been shown to inhibit the growth of various tumor cell lines by inducing apoptosis. In addition, it has been shown to have anti-depressant effects by increasing the levels of brain-derived neurotrophic factor (BDNF) in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-4-(methylsulfonyl)piperazine in lab experiments is its selectivity for the PDE4 enzyme, which allows for more specific targeting of cellular processes. However, one limitation of using this compound is its potential toxicity at high doses, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the research and development of 1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-4-(methylsulfonyl)piperazine. One direction is to investigate its potential use in the treatment of respiratory disorders such as asthma and COPD. Another direction is to explore its potential use in the treatment of inflammatory bowel disease and other autoimmune disorders. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in various disease models.

Scientific Research Applications

1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-4-(methylsulfonyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-depressant effects in various preclinical studies. In addition, it has also been investigated for its potential use in the treatment of asthma, chronic obstructive pulmonary disease (COPD), and other respiratory disorders.

properties

IUPAC Name

(2,2-dichloro-1-methylcyclopropyl)-(4-methylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16Cl2N2O3S/c1-9(7-10(9,11)12)8(15)13-3-5-14(6-4-13)18(2,16)17/h3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUVJLSUTSXDJDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(Cl)Cl)C(=O)N2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,2-Dichloro-1-methylcyclopropyl)[4-(methylsulfonyl)piperazin-1-yl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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